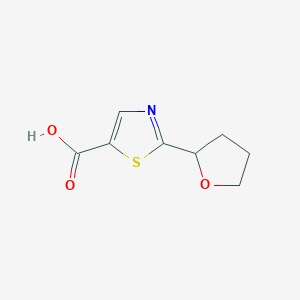

2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPUJIXKIDJYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Toxicological Assessment of Thiazole Carboxylic Acid Intermediates

Foreword

The thiazole ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4] Consequently, thiazole carboxylic acid intermediates are frequently encountered in the synthesis of active pharmaceutical ingredients (APIs). As with any pharmaceutical impurity, a thorough toxicological assessment of these intermediates is not merely a regulatory hurdle but a critical component of ensuring patient safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the toxicological evaluation of thiazole carboxylic acid intermediates, from initial in silico predictions to detailed in vitro assays and the interpretation of complex datasets. Our focus is on the scientific rationale behind the methodologies, ensuring a deep understanding of not just the "how" but also the "why" of each experimental step.

Part 1: Foundational Principles

Chapter 1: The Central Role and Toxicological Imperative of Thiazole Carboxylic Acid Intermediates

Thiazole derivatives are integral to a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer drugs.[1] Their synthesis often involves thiazole carboxylic acid intermediates, which can persist as impurities in the final drug substance. The presence of such impurities, even at trace levels, necessitates a rigorous safety evaluation to preclude any potential for adverse health effects.[5] Regulatory bodies like the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) have established stringent guidelines for the control of impurities, with a particular focus on those with the potential for genotoxicity.

Chapter 2: Core Toxicological Concerns

The primary toxicological concerns for thiazole carboxylic acid intermediates, as with many heterocyclic compounds, revolve around their potential to induce:

-

Genotoxicity and Mutagenicity: This is the capacity of a chemical to damage the genetic material (DNA) of cells, potentially leading to mutations and cancer. The ICH M7 guideline specifically addresses the assessment and control of mutagenic impurities in pharmaceuticals.

-

Cytotoxicity: This refers to the ability of a substance to cause cell damage or death.[6] Cytotoxicity assays are fundamental in determining the general toxicity of a compound and in establishing appropriate concentration ranges for more specific toxicological tests.

-

Organ-Specific Toxicity: Certain chemical structures have a propensity to cause damage to specific organs. For thiazole derivatives, the liver (hepatotoxicity) and kidneys (nephrotoxicity) are of particular interest due to their roles in metabolism and excretion.[7][8][9]

-

Metabolic Activation: The biotransformation of a seemingly benign molecule can lead to the formation of reactive metabolites that are the true culprits of toxicity.[10][11][12] For thiazoles, metabolic processes can generate electrophilic species like epoxides and thioformamides, which can covalently bind to cellular macromolecules, leading to toxicity.[7][10][11][12]

Part 2: A Step-by-Step Guide to Toxicological Assessment

A tiered approach to toxicological assessment is both scientifically sound and resource-efficient. This section outlines a logical progression from computational predictions to in vitro assays.

Chapter 3: In Silico Assessment: The First Line of Inquiry

Before any laboratory work commences, a thorough in silico analysis is essential. (Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools that predict the toxicological properties of a chemical based on its structure.[13]

The Rationale: The fundamental principle of (Q)SAR is that the biological activity of a chemical is directly related to its molecular structure. By analyzing large databases of compounds with known toxicities, these models can identify structural alerts—specific molecular features or fragments that are associated with a particular toxicological endpoint.

A Self-Validating Protocol for In Silico Screening:

-

Select at least two complementary (Q)SAR models: One should be an expert rule-based system and the other a statistical-based system. This dual approach is recommended by the ICH M7 guideline to increase the confidence in the predictions.

-

Input the chemical structure of the thiazole carboxylic acid intermediate into the software.

-

Run the prediction for key toxicological endpoints, with a primary focus on bacterial mutagenicity (Ames test).

-

Analyze the output:

-

Positive Prediction: If either model predicts mutagenicity, the intermediate is treated as a potential mutagen and requires further experimental testing. The output will often highlight the specific structural alert within the molecule that triggered the positive result.

-

Negative Prediction: If both models predict no mutagenicity, the intermediate may be considered non-mutagenic. However, the confidence in this prediction should be carefully evaluated based on the applicability domain of the models (i.e., how similar the query molecule is to the compounds in the model's training set).

-

-

Document the results comprehensively, including the software versions, models used, and the detailed prediction reports.

Logical Relationship of In Silico Assessment

Caption: Workflow for the in silico toxicological assessment of thiazole carboxylic acid intermediates.

Chapter 4: In Vitro Genotoxicity Testing: A Battery of Assays

If in silico analysis raises concerns or for definitive evidence, a battery of in vitro genotoxicity tests is required.

Scientific Rationale: The Ames test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and thus grow on a medium lacking it.

Detailed Protocol:

-

Strain Selection: Use a standard set of at least five tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic only after metabolism.

-

Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the thiazole carboxylic acid intermediate. The highest concentration tested should not be overtly cytotoxic.

-

Main Experiment:

-

Expose the tester strains to a range of concentrations of the test article, a negative control (solvent), and a positive control (a known mutagen for each strain) in the presence and absence of S9 mix.

-

Plate the bacteria on a minimal agar medium.

-

Incubate the plates for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least a two-fold increase over the negative control.

Example Data Interpretation:

| Compound | Strain | S9 Activation | Concentration (µ g/plate ) | Revertant Colonies | Fold Increase | Result |

| Negative Control | TA100 | - | 0 | 120 | - | - |

| Thiazole Intermediate X | TA100 | - | 10 | 135 | 1.1 | Negative |

| Thiazole Intermediate X | TA100 | - | 50 | 150 | 1.3 | Negative |

| Thiazole Intermediate X | TA100 | - | 100 | 280 | 2.3 | Positive |

| Positive Control | TA100 | - | 1 | 950 | 7.9 | Positive |

Scientific Rationale: This assay evaluates the potential of a test substance to cause structural damage to chromosomes in cultured mammalian cells.[1][14][15][16][17] Chromosomal aberrations are a hallmark of genotoxicity and are associated with developmental and reproductive problems, as well as cancer.

Step-by-Step Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

-

Treatment: Expose the cells to at least three concentrations of the thiazole carboxylic acid intermediate, along with negative and positive controls, for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

-

Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to arrest the cells in the metaphase stage of cell division, when the chromosomes are most condensed and visible.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, and fix them. Drop the cell suspension onto microscope slides and stain.

-

Microscopic Analysis: Score at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

-

Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.

Scientific Rationale: The micronucleus test is a comprehensive assay that detects both clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss).[18][19] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.

Validated Protocol:

-

Cell Culture and Treatment: Similar to the chromosomal aberration assay, treat cultured mammalian cells with the test compound at various concentrations, with and without metabolic activation.

-

Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.

-

Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei.

-

Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Experimental Workflow for In Vitro Genotoxicity Testing

Caption: A battery of in vitro assays for a comprehensive genotoxicity assessment.

Chapter 5: In Vitro Cytotoxicity and Mechanistic Assays

Understanding the general cytotoxicity and potential mechanisms of toxicity is crucial.

Biochemical Basis:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

-

LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay measures the amount of LDH in the medium as an indicator of cell death.

Experimental Workflow:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Treatment: Expose the cells to a range of concentrations of the thiazole carboxylic acid intermediate for a defined period (e.g., 24, 48, or 72 hours).

-

Assay Performance:

-

MTT: Add MTT solution, incubate, and then add a solubilizing agent to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.

-

LDH: Collect the cell culture supernatant and add it to the LDH assay reagent. Read the absorbance.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Quantitative Data Presentation:

| Intermediate | Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |

| Thiazole-COOH A | 1 | 98 ± 4 | 3 ± 1 |

| Thiazole-COOH A | 10 | 92 ± 5 | 8 ± 2 |

| Thiazole-COOH A | 50 | 65 ± 7 | 32 ± 4 |

| Thiazole-COOH A | 100 | 41 ± 6 | 58 ± 5 |

| Thiazole-COOH B | 100 | 89 ± 3 | 12 ± 3 |

-

Hepatotoxicity Screening: Human hepatoma cell lines, such as HepG2 , are widely used to screen for potential hepatotoxicity.[9][18] These cells retain many of the metabolic functions of primary hepatocytes. Endpoints to assess include cell viability, reactive oxygen species (ROS) generation, and changes in liver enzyme activity.

-

Nephrotoxicity Assessment: Renal cell lines, such as human kidney proximal tubule cells (HK-2), can be used to evaluate the potential for kidney damage. Key indicators of nephrotoxicity include changes in cell morphology, viability, and markers of tubular injury.

Part 3: Advanced Topics and Future Directions

Chapter 6: Structure-Activity Relationships (SAR) of Thiazole Toxicity

Understanding the relationship between the chemical structure of thiazole derivatives and their toxicity is key to predicting and mitigating risk.[7][14][20][21][22]

-

The Thiazole Ring: The thiazole ring itself can be a structural alert. The C4=C5 double bond is susceptible to epoxidation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[10][11][12]

-

Substituents: The nature and position of substituents on the thiazole ring and the carboxylic acid moiety can significantly influence toxicity.

-

Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to metabolic activation.

-

Electron-withdrawing groups may decrease the likelihood of metabolic activation at the ring but could introduce other liabilities.

-

Steric hindrance around the sites of potential metabolism can decrease the formation of reactive metabolites.

-

-

Case Studies: Several studies have shown that specific substitutions on the thiazole ring can either enhance or diminish cytotoxic and genotoxic effects.[22] For example, some studies suggest that the presence of an amino group on the thiazole ring can facilitate metabolic pathways leading to reactive metabolites.[10][11][12]

Signaling Pathway of Thiazole-Induced Toxicity

Caption: Metabolic activation of thiazole intermediates leading to toxicity.

Chapter 7: In Vivo Follow-up and Risk Assessment

In cases where in vitro studies indicate a genotoxic potential, in vivo follow-up studies may be necessary. The rodent micronucleus test is a commonly used in vivo assay to confirm genotoxicity. A comprehensive risk assessment integrates all available data—in silico, in vitro, and in vivo—to determine the potential risk to humans and to establish acceptable limits for the impurity in the final drug product.[23]

Chapter 8: The Future of Toxicological Assessment

The field of toxicology is rapidly evolving. High-content screening (HCS) and in vitro to in vivo extrapolation (IVIVE) models are becoming increasingly sophisticated, allowing for more predictive and human-relevant data to be generated from in vitro systems.[19] Organ-on-a-chip technologies promise to provide even more physiologically relevant models for toxicity testing. As these technologies mature, they will undoubtedly play a more significant role in the safety assessment of pharmaceutical intermediates.

References

- Mizutani, T., et al. (1998). Possible role of thioformamide as a proximate toxicant in the nephrotoxicity of thiabendazole and related thiazoles in glutathione-depleted mice: structure-toxicity and metabolic studies. Chemical Research in Toxicology, 11(7), 841-849.

- Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.

- Gohlke, H., et al. (2021).

- Jaladanki, C. K., et al. (2021).

- Giorgi, G., et al. (1987). Thiazolidine-4-carboxylic Acid Toxicity and Glutathione Levels in Various Organs of the Rat. Drugs Under Experimental and Clinical Research, 13(7), 399-405.

- Ghasemi, F., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.

- Charles River Laboratories. (n.d.).

- Abdel-Wahab, B. F., et al. (2022). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 27(19), 6538.

- Oparin, D. A., et al. (2002). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. I. Acta Poloniae Pharmaceutica, 59(3), 195-202.

- de Oliveira, R. B., et al. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Cutaneous and Ocular Toxicology, 39(4), 304-310.

- Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine. Protection of Mice Against Acetaminophen Hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596.

- Mizutani, T., et al. (1998). Possible role of thioformamide as a proximate toxicant in the nephrotoxicity of thiabendazole and related thiazoles in glutathione-depleted mice: Structure-toxicity and metabolic studies. Chemical Research in Toxicology.

- Dawood, K. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(1), 373.

- Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994.

- Ghasemi, F., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.

- Unciti-Broceta, A., et al. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Archives of Toxicology, 98(2), 567-583.

- Kim, Y. J., et al. (2023). Genotoxicity Assessment of Green Sludge Titanium Dioxide in a Standard Battery of Tests. Environmental Analysis, Health and Toxicology, 38(2), e2023006.

- Galloway, S. M., et al. (1998). Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 412(3), 223-234.

- The In Vitro Chromosome Aberr

- Efthymiou, M. L., & Jouglard, J. (1982). [Thiazolidine carboxylic acid toxicity. A review of 78 cases (author's transl)]. La Nouvelle Presse Médicale, 11(7), 509-512.

- Charles River Laboratories. (n.d.).

- Iimuro, Y., et al. (2000). The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat.

- de Andrade, C. R., et al. (2021). Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy. ACS Infectious Diseases, 7(10), 2824-2835.

- Bryce, S. M., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of Toxicology, 96(7), 2067-2085.

- Sahu, S., et al. (2024). Thiazole derivatives: prospectives and biological applications.

- Bailey, W. J., et al. (2019). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 32(7), 1395-1406.

- Kim, H. J., et al. (2017). Evaluation of in vitro and in vivo genotoxicity of Angelica acutiloba in a standard battery of assays. Toxicological Research, 33(4), 329-336.

- Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1742.

- Oron, M., et al. (1989). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine.

- Palliyaguru, D. L., et al. (2019). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Molecular Nutrition & Food Research, 63(22), e1900523.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- Wikipedia. (n.d.). Thiazole.

- Humfrey, C. D. (2007). Recent Developments in the Risk Assessment of Potentially Genotoxic Impurities in Pharmaceutical Drug Substances. Toxicological Sciences, 99(2), 349-354.

- Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.

- Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. (n.d.). OUCI.

- El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649.

- Li, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 247, 115033.

- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016).

- Turesky, R. J. (2005). Interspecies Metabolism of Heterocyclic Aromatic Amines and the Uncertainties in Extrapolation of Animal Toxicity Data for Human Risk Assessment. Environmental and Molecular Mutagenesis, 45(2-3), 150-164.

- Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2795.

- Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. (2021). YouTube.

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.).

- Li, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. PubMed.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Application and synthesis of thiazole ring in clinically approved drugs [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Possible role of thioformamide as a proximate toxicant in the nephrotoxicity of thiabendazole and related thiazoles in glutathione-depleted mice: structure-toxicity and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 12. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interspecies metabolism of heterocyclic aromatic amines and the uncertainties in extrapolation of animal toxicity data for human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 17. criver.com [criver.com]

- 18. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Recent developments in the risk assessment of potentially genotoxic impurities in pharmaceutical drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Executive Summary

This application note details the robust chemical synthesis of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid , a scaffold of significant interest in medicinal chemistry as a bioisostere for proline-derived fragments or as a core for fragment-based drug discovery (FBDD).

The protocol utilizes a convergent Hantzsch Thiazole Synthesis strategy. The core workflow involves the thionation of tetrahydrofuran-2-carboxamide followed by cyclization with freshly prepared ethyl 2-chloro-3-oxopropanoate. This route is selected for its regiochemical fidelity, ensuring the exclusive formation of the 5-carboxylic acid isomer without contamination from the 4-isomer.

Key Performance Indicators (KPIs)

| Parameter | Specification |

| Overall Yield | 45–60% (3 steps) |

| Purity | >98% (HPLC) |

| Scale | Gram to Decagram |

| Critical Intermediate | Ethyl 2-chloro-3-oxopropanoate (Unstable; prepare in situ) |

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the construction of the thiazole ring via the [3+2] condensation of a thioamide and an

Mechanistic Logic:

-

C2-C3 Bond Formation: The sulfur atom of the thioamide acts as a nucleophile, displacing the chloride of the

-halo ester. -

C4-N Bond Formation: The nitrogen atom condenses with the highly reactive formyl group (masked as an enol or acetal), driving cyclodehydration.

-

Regioselectivity: The use of a formyl derivative (

) at the

Detailed Experimental Protocols

Step 1: Synthesis of Tetrahydrofuran-2-carbothioamide

Objective: Conversion of the amide carbonyl to a thiocarbonyl group.

Reagent Choice: Lawesson’s Reagent is superior to

Materials:

-

Tetrahydrofuran-2-carboxamide (10.0 mmol)

-

Lawesson’s Reagent (6.0 mmol, 0.6 equiv)

-

Toluene (anhydrous, 50 mL)

Protocol:

-

Setup: Charge a dry 100 mL round-bottom flask (RBF) with Tetrahydrofuran-2-carboxamide and anhydrous toluene under a nitrogen atmosphere.

-

Addition: Add Lawesson’s Reagent in a single portion. The mixture will be a suspension.

-

Reaction: Heat the mixture to 80°C . The solids will dissolve, forming a clear, yellow-orange solution. Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The thioamide is typically less polar (higher

) than the amide.

-

-

Workup: Cool to room temperature. The byproduct (cyclotrisiloxane derivative) may precipitate. Filter off any solids.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO2, Gradient: 0→30% EtOAc in Hexanes).

-

Yield Expectation: 85–95%

-

Appearance: Yellow crystalline solid or oil.

-

Step 2: Synthesis of Ethyl 2-chloro-3-oxopropanoate (Crude)

Objective: Preparation of the unstable

Materials:

-

Ethyl formate (20 mmol)

-

Ethyl chloroacetate (20 mmol)

-

Potassium tert-butoxide (KOtBu) (20 mmol) or NaOEt

-

THF (anhydrous, 40 mL) or Diethyl ether

Protocol:

-

Enolate Formation: In a 250 mL 3-neck RBF under

, suspend KOtBu in THF and cool to 0°C . -

Condensation: Mix ethyl formate and ethyl chloroacetate. Add this mixture dropwise to the base over 30 minutes, maintaining the temperature <5°C.

-

Equilibration: Allow the mixture to warm to room temperature and stir for 12 hours. A solid precipitate (potassium enolate) will form.

-

Acidification: Cool the mixture to 0°C. Hydrolyze by adding cold water (50 mL) followed by careful acidification with 1N HCl to pH ~3.

-

Extraction: Extract immediately with Diethyl Ether (3 x 50 mL). Dry combined organics over

and concentrate in vacuo at room temperature (do not heat).-

Result: Pale yellow oil (Crude Ethyl 2-chloro-3-oxopropanoate). Use immediately in Step 3.

-

Step 3: Hantzsch Cyclization

Objective: Formation of the thiazole core.

Materials:

-

Tetrahydrofuran-2-carbothioamide (from Step 1, 1.0 equiv)

-

Ethyl 2-chloro-3-oxopropanoate (from Step 2, 1.2 equiv)

-

Ethanol (Absolute, 10 mL/g of thioamide)

Protocol:

-

Mixing: Dissolve the thioamide in absolute ethanol in a reaction vial.

-

Addition: Add the crude

-halo ester solution. -

Cyclization: Heat the mixture to Reflux (78°C) for 4–6 hours.

-

Workup: Evaporate the ethanol in vacuo.

-

Neutralization: Redissolve the residue in EtOAc and wash with saturated

(to remove unreacted acid/HCl generated). -

Purification: Dry (Na2SO4), concentrate, and purify via flash chromatography (SiO2, 10-40% EtOAc/Hexanes).

-

Product: Ethyl 2-(oxolan-2-yl)thiazole-5-carboxylate.

-

Step 4: Ester Hydrolysis

Objective: Isolation of the final carboxylic acid.

Materials:

-

Ethyl 2-(oxolan-2-yl)thiazole-5-carboxylate

-

Lithium Hydroxide (LiOH·H2O, 3.0 equiv)

-

Solvent: THF/Water (3:1)

Protocol:

-

Hydrolysis: Dissolve the ester in THF/Water. Add LiOH. Stir at room temperature for 3–12 hours.

-

Workup: Concentrate to remove THF. Dilute the aqueous residue with water.

-

Precipitation: Acidify carefully with 1M HCl to pH 2–3. The product typically precipitates as a white or off-white solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Analytical Data & Characterization

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH) | |

| Thiazole C4-H (Diagnostic singlet) | ||

| THF C2-H (Methine adjacent to thiazole) | ||

| THF C5-H (Methylene adjacent to O) | ||

| THF C3-H, C4-H (Internal methylenes) | ||

| LC-MS | [M+H]+ = 200.04 | Consistent with Formula C8H9NO3S |

| Appearance | White to Off-White Powder | Solid |

Troubleshooting & Optimization

"Self-Validating" System Checks

-

Step 1 Check: If the Lawesson's reaction turns green/blue, it indicates decomposition or trace moisture. Ensure strictly anhydrous toluene.

-

Step 2 Check: The crude halo-ester must be used immediately. If the oil turns dark brown/black, polymerization has occurred. Do not proceed ; prepare a fresh batch.

-

Regioselectivity Verification: The 1H NMR must show a sharp singlet around 8.2-8.5 ppm. If a multiplet or methyl singlet is seen, check the purity of the starting chloro-ester (contamination with chloroacetoacetate yields the 4-methyl analog).

Safety Hazards[4]

-

Lawesson's Reagent: Releases

and organophosphorus byproducts. Stench. Use a dedicated fume hood and bleach scrubber for glassware. -

Ethyl chloroacetate: Highly toxic and a lachrymator. Absorbed through skin. Double glove (Nitrile).

-

Thioamides: Often possess a strong, unpleasant odor.

References

-

Hantzsch Thiazole Synthesis Review

-

Preparation of Ethyl 2-chloro-3-oxopropanoate

-

Lawesson's Reagent Protocol

-

Thiazole-5-carboxylate General Procedure

Sources

- 1. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

- 5. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 6. Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide - CONICET [bicyt.conicet.gov.ar]

- 7. bepls.com [bepls.com]

- 8. CAS 33142-21-1: Ethyl 2-chloro-3-oxopropanoate [cymitquimica.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Mastering Amide Coupling Reactions with Thiazole-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole Amides in Modern Drug Discovery

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[1][3][4] Thiazole-5-carboxamides, in particular, are a critical class of compounds, and their synthesis via the amide coupling of thiazole-5-carboxylic acid is a frequent and pivotal step in many drug discovery programs.[2][5]

This guide provides an in-depth exploration of the reaction conditions for the amide coupling of thiazole-5-carboxylic acid. We will delve into the inherent challenges posed by this substrate and present detailed, field-proven protocols to overcome them, ensuring high-yield and high-purity synthesis of the desired amide products.

Core Challenge: The Electronic Nature of Thiazole-5-Carboxylic Acid

The primary difficulty in the amide coupling of thiazole-5-carboxylic acid stems from the electron-withdrawing nature of the thiazole ring. This electronic effect deactivates the carboxylic acid group, making it less susceptible to activation by common coupling reagents.[6] Consequently, standard amide coupling protocols that work well for simple aliphatic or aromatic carboxylic acids may result in sluggish reactions, low yields, or complete failure when applied to this substrate.[6][7][8]

Furthermore, when coupling with sterically hindered or electron-deficient amines, the reaction becomes even more challenging, requiring more potent activating agents and carefully optimized conditions to drive the reaction to completion.[6][8][9]

Strategic Approaches to Amide Coupling

To address these challenges, several robust amide coupling strategies have been developed. The choice of coupling reagent is paramount and should be tailored to the specific amine being coupled. Below, we discuss three highly effective and widely used methods for the amide coupling of thiazole-5-carboxylic acid.

Diagram of the General Amide Coupling Workflow

Caption: General workflow for amide bond formation.

Method 1: HATU-Mediated Coupling

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. This intermediate readily undergoes nucleophilic attack by the amine to form the desired amide with high efficiency and minimal side reactions.[10][11] HATU is particularly effective for coupling electron-deficient carboxylic acids and sterically hindered amines.[7][12]

Diagram of HATU Activation Mechanism

Caption: Simplified HATU activation mechanism.

Detailed Protocol for HATU Coupling

Materials:

-

Thiazole-5-carboxylic acid

-

Amine

-

HATU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiazole-5-carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

-

Add the amine (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc or DCM/MeOH) to afford the pure amide.

Method 2: EDC/HOBt-Mediated Coupling

Principle: This classic method utilizes a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable to rearrangement but still highly reactive towards amines.[10][13] This method is cost-effective and generally reliable, though it may be less effective for highly challenging substrates compared to HATU.[7] The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can sometimes accelerate the reaction.[7]

Detailed Protocol for EDC/HOBt Coupling

Materials:

-

Thiazole-5-carboxylic acid

-

Amine

-

EDC hydrochloride

-

HOBt hydrate

-

DIPEA or triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or DMF

-

1 M aqueous HCl

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve thiazole-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) to the mixture and stir for 15-30 minutes at 0 °C to pre-activate the acid.

-

Add the amine (1.1 eq) followed by DIPEA or TEA (2.0-3.0 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS), typically 4-24 hours.

-

If using DCM, dilute the reaction mixture with more DCM. If using DMF, dilute with EtOAc.

-

Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the desired amide.

Method 3: T3P®-Mediated Coupling

Principle: Propylphosphonic anhydride (T3P®) is a powerful coupling reagent that is particularly useful for sterically hindered substrates, electron-deficient amines, and reactions where epimerization is a concern.[14][15][16] T3P activates the carboxylic acid by forming a mixed phosphonic anhydride, which is highly reactive towards the amine. The byproducts are water-soluble, simplifying the workup procedure.[16]

Detailed Protocol for T3P® Coupling

Materials:

-

Thiazole-5-carboxylic acid

-

Amine

-

T3P® (typically supplied as a 50% solution in EtOAc or THF)

-

Pyridine or DIPEA

-

Anhydrous ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere, add thiazole-5-carboxylic acid (1.0 eq) and the amine (1.1 eq).

-

Dissolve the starting materials in a suitable anhydrous solvent like EtOAc or 2-MeTHF.

-

Add the base, such as pyridine or DIPEA (3.0-4.0 eq).

-

Cool the mixture to 0 °C.

-

Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS), usually 1-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Comparative Summary of Coupling Conditions

| Feature | HATU/DIPEA | EDC/HOBt | T3P® |

| Reactivity | Very High | High | Very High |

| Substrate Scope | Broad, excellent for hindered substrates | Good, may struggle with very hindered substrates | Excellent, especially for hindered and epimerization-prone substrates |

| Byproducts | Water-soluble | Urea byproduct can be difficult to remove | Water-soluble |

| Cost | High | Low | Moderate |

| Typical Solvent | DMF, DCM | DCM, DMF | EtOAc, THF, 2-MeTHF |

| Typical Base | DIPEA | DIPEA, TEA | Pyridine, DIPEA |

| Advantages | Fast, high yields, reliable for difficult couplings[7][10] | Cost-effective, widely used[13] | Easy workup, low epimerization, potent[15][16] |

| Disadvantages | Expensive | Potential for N-acylurea byproduct, sometimes sluggish[17] | Moisture sensitive |

Troubleshooting Common Issues

-

Low or No Yield:

-

Cause: Insufficient activation of the carboxylic acid.

-

Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or T3P®). Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.[6]

-

-

Incomplete Reaction:

-

Cause: Steric hindrance or low nucleophilicity of the amine.

-

Solution: Increase the reaction temperature or extend the reaction time. Consider using microwave irradiation to accelerate the reaction.[18]

-

-

Formation of N-acylurea byproduct (with EDC):

-

Cause: Rearrangement of the O-acylisourea intermediate.

-

Solution: Ensure HOBt is added and that the amine is added shortly after the pre-activation step. Running the reaction at a lower temperature can also help.

-

-

Epimerization (for chiral substrates):

Conclusion

The successful amide coupling of thiazole-5-carboxylic acid is readily achievable with a rational selection of coupling reagents and optimized reaction conditions. While the electron-deficient nature of the thiazole ring presents a challenge, employing potent coupling reagents such as HATU or T3P®, or the classic EDC/HOBt system under appropriate conditions, can lead to high yields of the desired amide products. The protocols and comparative data provided in this guide serve as a comprehensive resource for researchers to navigate the synthesis of these valuable compounds, accelerating progress in drug discovery and development.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015). MDPI. [Link]

-

Design and Synthesis of Aryl Amide Derivatives Containing Thiazole as Type III Secretion System Inhibitors against Pseudomonas aeruginosa. (2024). ACS Publications. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry. [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2009). Royal Society of Chemistry. [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

-

Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (2014). ResearchGate. [Link]

-

Amine to Amide (Coupling) - T3P. (n.d.). Common Organic Chemistry. [Link]

-

General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). ACS Publications. [Link]

-

Thiazole-5-carboxylic acid. (n.d.). National Center for Biotechnology Information. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Royal Society of Chemistry. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. [Link]

-

TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Royal Society of Chemistry. [Link]

-

General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (n.d.). Organic Chemistry Portal. [Link]

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

-

Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]

-

T3P. (2011). Scribd. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]

-

EDC-HOBt Amide coupling workup help. (2024). Reddit. [Link]

-

Which reagent high yield direct amide formation between Carboxylic acids and amines? (2012). ResearchGate. [Link]

-

A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). Asian Journal of Chemistry. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Amide Synthesis [fishersci.dk]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 17. reddit.com [reddit.com]

- 18. asianpubs.org [asianpubs.org]

HPLC purification methods for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Application Note: High-Purity Isolation & Chiral Resolution of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Introduction & Compound Profiling

The target compound, 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid , represents a critical intermediate scaffold in drug discovery, particularly for anti-infective and oncology programs. Its structure combines a polar, ionizable thiazole-carboxylic acid moiety with a lipophilic, chiral tetrahydrofuran (oxolane) ring.

Successful purification requires addressing three physicochemical challenges:

-

Acidity (pKa ~3.2 - 3.8): The C5-carboxylic acid is prone to ionization at neutral pH, leading to peak fronting and poor retention on C18 phases.

-

UV Absorbance: The thiazole ring provides a distinct chromophore (~260-280 nm), but the saturated oxolane ring contributes no UV activity.

-

Chirality: The C2 position of the oxolane ring creates a chiral center. Synthetic routes often yield a racemic mixture (

), necessitating downstream chiral resolution.

Phase I: Analytical Method Development (RP-HPLC)

Objective: Establish a robust baseline separation to assess chemical purity before scale-up.

Column Selection Strategy

-

Primary Choice: C18 (Octadecyl) with high surface coverage.

-

Rationale: Provides hydrophobic interaction for the oxolane ring.

-

-

Secondary Choice: Phenyl-Hexyl .

-

Rationale: Offers

-

-

Mobile Phase Chemistry

Acidic pH Control is Non-Negotiable. To ensure sharp peak shape, the carboxylic acid must remain protonated (neutral).

-

Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

-

Note: TFA (

) is preferred for UV detection due to sharper peaks (ion-pairing effect). FA is required if MS detection is used.

-

-

Buffer B: Acetonitrile (ACN) + 0.1% Acid.

-

Rationale: ACN has lower viscosity than Methanol, reducing backpressure during preparative scale-up.

-

Optimized Analytical Protocol

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C (Improves mass transfer and peak symmetry) |

| Detection | UV @ 270 nm (Primary), 220 nm (Secondary) |

| Injection | 5 µL (1 mg/mL in DMSO:Water 50:50) |

Gradient Table:

| Time (min) | % Buffer B (ACN) | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Hold (Trap polar impurities) |

| 10.0 | 95 | Linear Gradient |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibration |

Phase II: Preparative Purification (Scale-Up)

Objective: Isolate gram-scale quantities with >98% chemical purity.

Loading Capacity & Solubility

The compound has moderate solubility.

-

Dissolution Solvent: DMSO is recommended for high-concentration loading (100-200 mg/mL).

-

Sandwich Injection Technique: To prevent precipitation in the mobile phase, bracket the sample plug with a "solvent plug" (e.g., 10% DMSO in water) inside the loop.

Preparative Protocol

| Parameter | Condition |

| Column | Prep C18 (21.2 x 150 mm, 5 µm) |

| Flow Rate | 20 mL/min |

| Gradient | Focused Gradient (based on analytical retention): 15% to 60% B over 12 min. |

| Collection Trigger | Threshold (UV Absorbance) + Slope (Peak start/end detection) |

Workflow Diagram:

Figure 1: Standard purification workflow ensuring chemical purity before chiral resolution.

Phase III: Chiral Resolution (Enantiomeric Separation)

Objective: Separate the (R) and (S) enantiomers arising from the oxolane chiral center.

Chiral Column Screening

Since the compound contains an aromatic thiazole and a polar acid, Polysaccharide-based CSPs (Chiral Stationary Phases) are most effective.

-

Primary Candidate: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).

-

Why: The "immobilized" nature allows for a wider range of solvents. The chloro-methyl substitution often provides superior recognition for heterocycles.

-

-

Secondary Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase Modes

-

Normal Phase (NP): Hexane / Ethanol / TFA (80:20:0.1).

-

Pros: High selectivity, easy solvent removal.

-

Cons: Solubility issues for polar acids.

-

-

Reversed Phase (RP): Water / Acetonitrile / Formic Acid (on Chiralpak IG-3).

-

Pros: Compatible with the isolated RP fraction; no solubility issues. Recommended starting point.

-

Chiral Separation Protocol (RP Mode)

| Parameter | Condition |

| Column | Chiralpak IG-3 (4.6 x 150 mm, 3 µm) |

| Mobile Phase | 40% ACN / 60% Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Mode | Isocratic |

| Selectivity ( | Target > 1.2 for baseline resolution |

Chiral Logic Diagram:

Figure 2: Decision tree for selecting the optimal chiral separation mode.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interactions with the thiazole nitrogen. | Increase buffer ionic strength (e.g., add 10mM Ammonium Formate) or switch to a "End-capped" column. |

| Split Peaks | Sample solvent mismatch (DMSO in high % aqueous start). | Reduce injection volume or dilute sample with water/buffer before injection. |

| Retention Shift | pH drift in aqueous buffer. | Freshly prepare 0.1% TFA/FA buffers daily. Evaporation of volatile acids changes pH. |

| Low Recovery | Precipitation on column head. | Check solubility of the acid in the starting mobile phase (5% ACN). Ensure the column is heated to 40°C. |

References

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

-

Chiral Technologies. (n.d.). Chiral Selector Guide for Thiazole Derivatives. Link (General reference for polysaccharide column selection).

-

PubChem. (n.d.).[1] Compound Summary: Thiazole-5-carboxylic acid derivatives. National Library of Medicine. Link (Source for physicochemical property estimation).

-

Agilent Technologies. (2020). Strategies for the Purification of Acidic Compounds. Application Note 5990-1234EN. Link (General protocol for acidic mobile phases).

(Note: Specific application notes for this exact proprietary structure are not public; protocols above are derived from first-principles method development for thiazole-carboxylic acid scaffolds.)

Sources

Application Notes and Protocols: Esterification Procedures for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance due to their diverse biological activities. Among these, thiazole-containing compounds are integral components of numerous pharmaceuticals. The molecule 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid represents a key building block, combining the thiazole nucleus with a tetrahydrofuran (oxolane) moiety. The carboxylic acid group at the 5-position of the thiazole ring is a prime handle for derivatization, enabling the modulation of pharmacokinetic and pharmacodynamic properties through the formation of ester prodrugs or by serving as a key intermediate for further synthetic transformations.

The esterification of this particular carboxylic acid, however, is not without its challenges. The presence of two heterocyclic rings—the electron-rich thiazole and the potentially acid-labile oxolane—necessitates a careful selection of reaction conditions to avoid unwanted side reactions such as ring opening or degradation. This guide provides a comprehensive overview of robust and field-proven esterification procedures tailored for this substrate, offering detailed protocols and the scientific rationale behind each methodological choice.

Strategic Considerations for Esterification

The choice of an esterification method for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid is dictated by several factors:

-

Substrate Stability: The oxolane ring can be susceptible to cleavage under strongly acidic conditions, a key consideration when evaluating methods like Fischer esterification.

-

Steric Hindrance: The nature of the alcohol to be esterified (primary, secondary, or tertiary) will influence the reaction's success. Sterically hindered alcohols often require more potent activation methods.

-

Scale of Reaction: The scalability of a procedure and the ease of purification are critical factors in a drug development setting. Methods that generate difficult-to-remove byproducts may be less desirable for large-scale synthesis.

-

Availability of Reagents and Equipment: Practical considerations often guide the choice between different synthetic routes.

This document will detail four primary methods for the esterification of our target molecule, each with distinct advantages and applications.

Method 1: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a remarkably mild and efficient method, particularly well-suited for substrates that are sensitive to acid or heat.[1][2] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the nucleophilic attack by the alcohol.[1][3]

Causality and Mechanistic Insight

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[1] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium salt. This "active ester" is readily attacked by the alcohol to yield the desired product and releases the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can often be removed by filtration.

Visualizing the Steglich Esterification Mechanism

Caption: Workflow of the Steglich Esterification.

Detailed Experimental Protocol

Materials:

-

2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

-

Alcohol (e.g., ethanol, isopropanol) (1.2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, a white precipitate (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove any residual DMAP), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Method 2: Acid Chloride Formation and Subsequent Esterification

This robust, two-step procedure involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which is then treated with the alcohol to form the ester.[4] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[5][6] This method is particularly useful for less reactive or sterically hindered alcohols.

Causality and Mechanistic Insight

The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate.[7] This intermediate then collapses, releasing sulfur dioxide and hydrogen chloride gas, to yield the acyl chloride. The acyl chloride is a potent electrophile that reacts readily with alcohols, even those that are poor nucleophiles. A mild base, such as pyridine or triethylamine, is often added in the second step to scavenge the HCl generated during the esterification.

Visualizing the Acid Chloride Formation Mechanism

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Detailed Experimental Protocol

Part A: Acyl Chloride Synthesis

Materials:

-

2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) (2.0 - 5.0 equivalents) or Oxalyl chloride (1.5 eq)

-

Anhydrous Toluene or DCM

-

Catalytic N,N-Dimethylformamide (DMF) (for oxalyl chloride)

Procedure:

-

Place the carboxylic acid (1.0 eq) in a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).

-

Add anhydrous toluene to suspend the acid.

-

Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess SOCl₂ is removed. The crude acyl chloride is often used directly in the next step.

Note: For the oxalyl chloride method, use DCM as the solvent, add one drop of DMF, and add the oxalyl chloride dropwise at 0 °C. Then, allow the reaction to stir at room temperature for 2-3 hours.

Part B: Esterification

Materials:

-

Crude 2-(Oxolan-2-yl)-1,3-thiazole-5-carbonyl chloride

-

Alcohol (1.5 equivalents)

-

Anhydrous DCM

-

Pyridine or Triethylamine (1.5 equivalents)

Procedure:

-

Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

In a separate flask, dissolve the alcohol (1.5 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Slowly add the alcohol/pyridine solution to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for ester formation under exceptionally mild, neutral conditions, making it ideal for sensitive substrates.[8][9] It couples a carboxylic acid with a primary or secondary alcohol using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, if one is present.[11]

Causality and Mechanistic Insight

The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DEAD/DIAD.[8] This betaine then protonates the carboxylic acid, forming a phosphonium carboxylate salt. The alcohol is subsequently activated by the phosphonium species, creating an alkoxyphosphonium salt with an excellent leaving group (triphenylphosphine oxide). The carboxylate anion then acts as the nucleophile, displacing the leaving group in an Sₙ2 fashion to form the ester.[11]

Visualizing the Mitsunobu Reaction Mechanism

Caption: Key intermediates in the Mitsunobu reaction pathway.

Detailed Experimental Protocol

Materials:

-

2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq)

-

Alcohol (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or DCM

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD (1.5 eq) dropwise to the stirred solution over 20-30 minutes. A color change and/or the formation of a precipitate may be observed.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purification can be challenging due to the byproducts (triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate). Column chromatography on silica gel is the most common method. Sometimes, precipitating the triphenylphosphine oxide from a nonpolar solvent like ether or hexanes prior to chromatography can simplify the purification.

Method 4: Fischer-Speier Esterification

This is the classic acid-catalyzed esterification method, involving heating a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12][13] While simple and economical, its harsh conditions make it the least favorable option for this particular substrate.

Causality and Mechanistic Insight

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[14][15] The alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated to form the ester. The reaction is an equilibrium, so it is often necessary to use a large excess of the alcohol or to remove water as it is formed (e.g., with a Dean-Stark apparatus) to drive the reaction to completion.[12]

Protocol and Critical Considerations

Procedure:

-

Dissolve the carboxylic acid in a large excess of the desired alcohol (which also acts as the solvent).

-

Add a catalytic amount of concentrated sulfuric acid (1-5 mol%).

-

Heat the mixture to reflux for several hours to days.

-

Monitor the reaction by TLC.

-

After cooling, neutralize the acid catalyst with a base (e.g., NaHCO₃ solution).

-

Extract the product into an organic solvent, wash, dry, and purify.

Trustworthiness Note: This method should be approached with caution for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid. A small-scale test reaction is highly recommended to assess the stability of the substrate under these conditions before committing a large amount of material. The oxolane ring, in particular, is at risk of acid-catalyzed cleavage.

Summary and Comparison of Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Steglich Esterification | DCC, DMAP | Mild, Room Temp. | High yields, good for sensitive substrates, tolerates steric hindrance.[1][2] | DCU byproduct can complicate purification; DCC is an allergen. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, Base | Reflux, then 0°C to RT | Robust, effective for unreactive alcohols.[4] | Two steps; harsh reagents (SOCl₂); byproduct (HCl) must be scavenged. |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild, 0°C to RT | Very mild, neutral conditions; stereochemical inversion.[8][9] | Stoichiometric byproducts (TPPO) are difficult to remove; expensive reagents. |

| Fischer Esterification | H₂SO₄ or TsOH | Harsh, Reflux | Economical, simple reagents.[13][15] | Equilibrium reaction; harsh acidic conditions risk substrate degradation.[12] |

Conclusion

The esterification of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid can be successfully achieved through several synthetic routes. For researchers and drug development professionals, the Steglich esterification represents an excellent first choice due to its mild conditions and broad applicability. When dealing with particularly challenging alcohols or when a robust, scalable protocol is needed, the acid chloride method is a reliable alternative, provided care is taken during the activation step. The Mitsunobu reaction remains the gold standard for precious, multi-functional, or stereochemically complex substrates where absolute mildness is required. The Fischer esterification, while fundamental, should be considered a last resort for this specific molecule due to the potential for acid-induced degradation. By understanding the causality behind each method, scientists can make informed decisions to efficiently synthesize the desired ester derivatives for their research programs.

References

-

Atlanchim Pharma. (2006). Recent Advances in the Mitsunobu Reaction. [Link][9]

-

Hughes, D. L. (2002). The Mitsunobu Reaction. Chemical Reviews, 102(8), 2889-2936. [Link][11]

-

Organic Chemistry Portal. Steglich Esterification. [Link][1]

-

ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link][16]

-

Camp, D., & Jenkins, I. D. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967-2971. [Link][17]

-

Google Patents. (2006). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (US7932386B2). [18]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link][4]

-

Boon, W. R. (1945). The Action of Thionyl Chloride on 2 : 4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society, 601-603. [Link][19]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link][14]

-

Singh, P., & Kumar, V. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101104. [Link][2]

-

Organic Chemistry Portal. Fischer Esterification. [Link][15]

-

Organic Chemistry Data. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link][5]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link][6]

-

Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link][7]

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 19. 162. The action of thionyl chloride on 2 : 4-dimethylthiazole-5-carboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic Acid

[1]

Ticket ID: #THZ-OXO-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Yield Optimization & Troubleshooting for Thiazole-5-Carboxylic Acid Derivatives[1]

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely encountering difficulties in the synthesis of 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid .

This molecule presents a "perfect storm" of synthetic challenges:

-

The Thiazole-5-COOH Instability: Unlike 4-methylthiazoles, the 4-unsubstituted-5-carboxylic acid derivatives require

-halo-formyl reagents (or their equivalents), which are notoriously unstable.[1] -

Oxolane (THF) Sensitivity: While the tetrahydrofuran ring is an ether, it can undergo ring-opening or polymerization under the harsh Lewis acidic conditions often used to force thiazole cyclization.[1]

-

Purification Loss: The final amphoteric amino-acid-like nature (if the acid is free) or the high polarity of the ester can lead to significant loss during aqueous workup.[1]

This guide moves beyond standard textbook Hantzsch syntheses. We will explore two distinct protocols: the Standard Hantzsch Optimization and the "Ethoxyacrylate" Bypass (a high-yield alternative).

Module 1: The Precursor (Tetrahydrofuran-2-carbothioamide)[1]

Before attempting cyclization, your thioamide source must be pristine.[1] Impure thioamide is the #1 cause of "tar" formation in thiazole synthesis.

Q: My thioamide is an oil that degrades. How do I stabilize it?

A: Thioamides of oxolanes are prone to hydrolysis back to the amide.

-

Synthesis: Use Lawesson’s Reagent in dry THF or Toluene (0.55 eq) rather than

.[1] Lawesson’s reagent provides a cleaner conversion at lower temperatures (60°C).[1] -

Purification: Do not distill. Pass through a short silica plug using

.[1] -

Storage: Store under Argon at -20°C. If it smells strongly of

before use, repurify.

Module 2: The Cyclization (The Critical Step)

This is where most yields collapse. We present two methods. Method A is the direct route; Method B is the robust alternative if Method A fails.